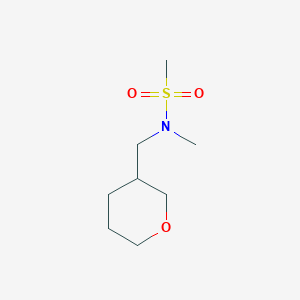![molecular formula C17H25N3O B7576990 N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide, also known as IAP-1 or SM-164, is a small molecule inhibitor that targets the inhibitor of apoptosis (IAP) family of proteins. IAPs are a group of proteins that play a crucial role in regulating cell survival and apoptosis. IAP-1 has been shown to have potential applications in cancer research and therapy due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide works by binding to and inhibiting the activity of IAP proteins, which play a crucial role in regulating cell survival and apoptosis. By inhibiting IAP proteins, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide promotes the activation of caspases, which are enzymes that play a key role in the process of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide are complex and depend on the specific cell type and context in which it is used. In general, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide induces apoptosis in cancer cells by promoting the activation of caspases and inhibiting the activity of IAP proteins. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have anti-inflammatory effects in certain contexts.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have potential applications in the treatment of autoimmune diseases and inflammatory disorders. However, the synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is a complex process that requires specialized equipment and expertise, which may limit its availability and use in certain contexts.
Future Directions
There are several potential future directions for research on N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide in different cell types and contexts. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide in cancer therapy and other applications.
Synthesis Methods
The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide involves several steps, including the preparation of 2-(di(propan-2-yl)amino)ethylamine, which is then reacted with 5-bromoindole-2-carboxylic acid to form the desired product. The synthesis of N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been extensively studied in the field of cancer research due to its ability to induce apoptosis in cancer cells. Several studies have shown that N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide can sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide has been shown to have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12(2)20(13(3)4)10-9-19-17(21)15-5-6-16-14(11-15)7-8-18-16/h5-8,11-13,18H,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOMYQLYYRESQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CC2=C(C=C1)NC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B7576945.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
